
(3,4-Dichloro-phenyl)-propynoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichloro-phenyl)-propynoic acid methyl ester, commonly known as DCPA, is a herbicide that is widely used in agriculture. It is known for its selective control over grassy weeds in various crops. DCPA has been used for over 50 years and is still considered an effective herbicide.
作用机制
DCPA works by inhibiting the growth of grassy weeds. It does this by interfering with the biosynthesis of lipids, which are essential for the growth of plants. DCPA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of lipids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
DCPA has been shown to have both acute and chronic effects on plants. Acute exposure to DCPA can cause chlorosis, necrosis, and stunting of plant growth. Chronic exposure to DCPA can result in reduced photosynthesis, altered root growth, and reduced seed production. DCPA has also been shown to have effects on soil microorganisms, such as reducing the population of beneficial bacteria.
实验室实验的优点和局限性
DCPA is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness against grassy weeds. However, its use is limited by its toxicity to non-target organisms and its persistence in the environment. Researchers must take appropriate precautions when handling DCPA, and its use should be limited to controlled laboratory settings.
未来方向
There is still much to be learned about DCPA and its effects on the environment. Future research could focus on developing more sustainable herbicides that are less toxic to non-target organisms. Additionally, research could investigate the effects of DCPA on soil microorganisms and their interactions with plants. Finally, research could focus on developing new methods for the synthesis of DCPA that are more environmentally friendly.
Conclusion:
In conclusion, DCPA is a widely used herbicide that has been shown to be effective against grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of lipids, which ultimately leads to the death of the weed. DCPA has both acute and chronic effects on plants and soil microorganisms. Its use in laboratory experiments is limited by its toxicity to non-target organisms and its persistence in the environment. Future research could focus on developing more sustainable herbicides, investigating the effects of DCPA on soil microorganisms, and developing new methods for the synthesis of DCPA.
合成方法
DCPA is synthesized by reacting 3,4-dichloroaniline with propargyl alcohol in the presence of a strong base, such as potassium hydroxide. The reaction results in the formation of DCPA methyl ester. The synthesis of DCPA is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DCPA is widely used in scientific research to study its effects on plants and the environment. It is used to investigate the herbicidal activity of DCPA on various crops, such as corn, soybeans, and wheat. DCPA is also used to study the effects of herbicides on soil microorganisms and their interactions with plants.
属性
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGABMFFRVDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |
CAS RN |
1341695-66-6 |
Source


|
| Record name | methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


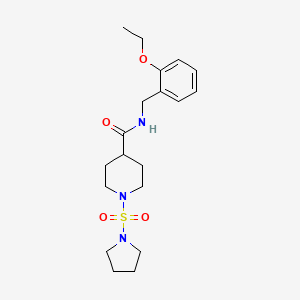
![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)



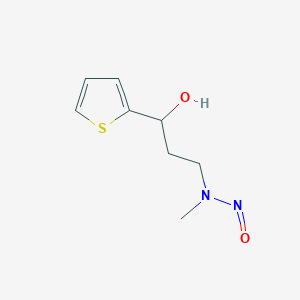
![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)
![6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2914551.png)
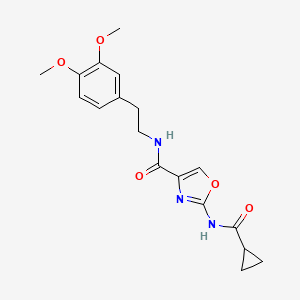
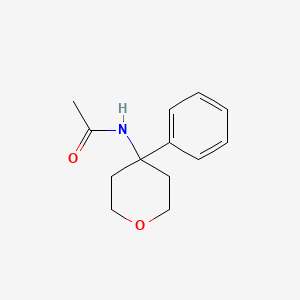
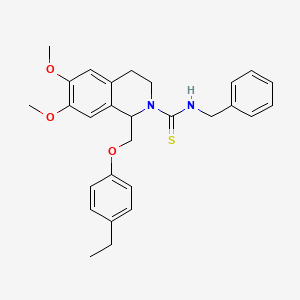
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2914556.png)
![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B2914557.png)